L-Valine is one of the three branched-chain amino acids (BCAAs), alongside L-leucine and L-isoleucine. It is essential for human health, meaning it must be obtained from dietary sources as the body cannot synthesize it. The compound L-alanyl-L-glutaminylglycyl can be derived from protein hydrolysis or synthesized through peptide synthesis techniques. In terms of classification, it falls under the broader category of proteinogenic amino acids, which are involved in protein synthesis.
The synthesis of L-Valine, L-alanyl-L-glutaminylglycyl can be achieved through several methods:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into the three-dimensional conformation of this compound, revealing its functional groups and spatial arrangement.
L-Valine participates in various chemical reactions:
The mechanism of action for L-Valine and its derivatives primarily involves:
Solid-phase peptide synthesis (SPPS) and liquid-phase (solution-phase) synthesis represent two principal methodologies for constructing complex peptides like L-valine-L-alanyl-L-glutaminylglycyl- (Val-Ala-Gln-Gly). SPPS employs a resin-bound strategy where amino acids are sequentially added using Fmoc (fluorenylmethyloxycarbonyl) chemistry. For Val-Ala-Gln-Gly, SPPS achieves stepwise coupling efficiencies of 85–92% per cycle but faces challenges in glutamine-glycine junctions due to aspartimide formation, necessitating hydroxybenzotriazole (HOBt) as a suppressing additive [2]. The final cleavage from Wang resin yields peptides with >99.9% purity (HPLC), though scalability remains limited by high reagent costs and low batch volumes [2].
In contrast, solution-phase fragment condensation combines pre-synthesized dipeptide units (e.g., Val-Ala and Gln-Gly) via mixed carbonic anhydride activation. This method achieves higher throughput (78% efficiency) with racemization suppressed to <1.2% using 4-dimethylaminopyridine (DMAP) [2]. The absence of resin handling allows kilogram-scale production, albeit requiring purification steps to remove epimerized byproducts. Thermogravimetric analysis indicates solution-synthesized peptides decompose at 215°C, primarily through diketopiperazine formation [2].
Table 1: Comparison of Peptide Synthesis Methodologies
Parameter | SPPS | Solution-Phase |
---|---|---|
Cycle Efficiency | 85–92% | 78% (fragment coupling) |
Racemization Risk | Low (controlled stepwise addition) | Moderate (requires DMAP suppression) |
Scalability | Milligram to gram scale | Kilogram scale |
Key Limitation | Aspartimide formation at Gln-Gly | Requires intermediate purification |
Purity (HPLC) | >99.9% | >98% |
Enzymatic synthesis leverages ATP-dependent ligases and acyltransferases for di-/tripeptide assembly with strict stereospecificity. The α-amino acid ester acyltransferase (SAET) from Sphingobacterium siyangensis expressed in E. coli enables single-step condensation. Recombinant SAET synthesizes L-alanyl-L-glutamine (Ala-Gln) at 69.7 g/L in 40 minutes (67% molar yield) using L-alanine methyl ester and L-glutamine as substrates [3]. This system avoids D-amino acid incorporation and longer peptide byproducts due to SAET’s narrow product specificity [3] [8].
L-amino acid ligases (Lals) offer broader versatility. Pseudomonas syringae’s TabS ligase accepts unconventional substrates (e.g., β-alanine, L-pipecolic acid) and synthesizes Val-Ala-Gln-Gly precursors like L-glutaminylglycine (54–96% yields) [7]. Similarly, Bacillus subtilis’s Lal expressed in E. coli JKYPQ3 enables fermentative Ala-Gln production (>100 mM) by directly coupling endogenous alanine and glutamine pools [8] [9]. Critical to success is the elimination of dipeptide-degrading peptidases (pepA, pepB, pepD, pepN, dpp) in host strains to prevent product hydrolysis [9].
Table 2: Key Enzymatic Systems for Peptide Synthesis
Enzyme | Source | Reaction | Yield | Advantage |
---|---|---|---|---|
SAET | S. siyangensis | AlaOMe + Gln → Ala-Gln | 69.7 g/L/40 min | High speed, minimal byproducts |
TabS Ligase | P. syringae | Gln + Gly → Gln-Gly | 54–96% | Broad substrate scope |
Lal (RizA/B) | B. subtilis | Sequential di-/tripeptide synthesis | 44 dipeptides | ATP-dependent, no protection needed |
Fermentation optimization focuses on carbon source selection, osmolality control, and process engineering to maximize titers of Val-Ala-Gln-Gly precursors. Corynebacterium glutamicum strains engineered for L-valine biosynthesis achieve 120 g/L titers using glycerol or lignocellulosic hydrolysates as cost-effective carbon sources [1] [4]. For dipeptides like Ala-Gln, fed-batch cultivation of E. coli JKYPQ3 with glucose-ammonium salts requires precise substrate balancing: Gln biosynthesis is deregulated by disrupting glnE (glutamine synthetase adenylyltransferase) and glnB (nitrogen regulatory protein), while heterologous Bacillus subtilis alanine dehydrogenase (ald) overexpression replenishes alanine pools [8] [9].
Critical parameters include:
Table 3: Fermentation Parameters for Dipeptide Production
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Carbon Source | Glycerol/lignocellulose | 42 mM Lysine equivalent [1] |
pH | 7.0 (NH₄OH-regulated) | Prefers Gln deamidation |
Dissolved Oxygen | >30% saturation | Maximizes ATP regeneration |
Residual Glucose | 30 ± 10 g/L | Minimizes overflow metabolites |
Cultivation Temperature | 30°C | Balances growth and enzyme activity |
Plasmid engineering enables inducible, high-level expression of peptide-synthesizing enzymes while mitigating metabolic burden. The rpoH (heat-shock) and uspA (stationary-phase) promoters selectively express lal and ald genes in E. coli during late fermentation, avoiding growth-phase toxicity [8] [9]. Plasmid pPE167 (uspA-driven) and pPE177 (rpoH-driven) in strain JKYPQ3 incorporate the following design elements:
Chromosomal integration complements plasmid systems. In C. glutamicum, RecT-mediated recombineering inserts ilvBNCE operons (valine biosynthesis) and brnFE (exporters) directly into the genome, eliminating plasmid instability [1] [4]. Combined approaches (e.g., plasmid-based lal + chromosomal ald) reduce ATP competition and enhance Ala-Gln titers to 130 mM in 72-hour fermentations [8] [9].
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